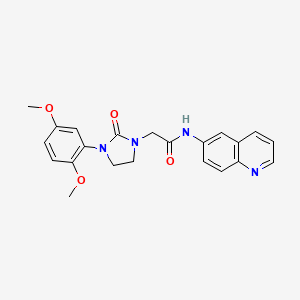![molecular formula C17H10F3IN2OS B2380782 N-[4-(4-iodophényl)-1,3-thiazol-2-yl]-3-(trifluorométhyl)benzamide CAS No. 330201-03-1](/img/structure/B2380782.png)
N-[4-(4-iodophényl)-1,3-thiazol-2-yl]-3-(trifluorométhyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C17H10F3IN2OS and a molecular weight of 474.24. It is a derivative of thiazole, a class of heterocyclic compounds that contain sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour agir comme des antioxydants . Ils peuvent neutraliser les radicaux libres, qui sont des composés nocifs qui peuvent endommager les cellules du corps.
Activité analgésique
Certains dérivés du thiazole ont été trouvés pour avoir des propriétés analgésiques (soulagement de la douleur) . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Les dérivés du thiazole ont également été trouvés pour avoir des propriétés anti-inflammatoires . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement de conditions caractérisées par une inflammation.
Activité antimicrobienne
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antimicrobiennes . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antimicrobiens.
Activité antifongique
Certains dérivés du thiazole ont été trouvés pour avoir des propriétés antifongiques . Ils pourraient potentiellement être utilisés dans le traitement des infections fongiques.
Activité antivirale
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antivirales . Ils pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antiviraux.
Activité antitumorale
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antitumorales . Par exemple, le N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluorométhyl)phényl)amino)-1,3,4-thiadiazol-2-yl)thio)acétamide a montré une activité anticancéreuse sélective lors de tests in vitro .
Activité neuroprotectrice
Les dérivés du thiazole ont été trouvés pour avoir des propriétés neuroprotectrices . Ils pourraient potentiellement être utilisés dans le traitement de troubles neurologiques.
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The specific mode of action would depend on the exact biological activity and the target of this compound.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The exact pathways affected would depend on the specific biological activity and the target of this compound.
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities . The specific effects would depend on the exact biological activity and the target of this compound.
Propriétés
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3IN2OS/c18-17(19,20)12-3-1-2-11(8-12)15(24)23-16-22-14(9-25-16)10-4-6-13(21)7-5-10/h1-9H,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNURRVNQTBMRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3IN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)

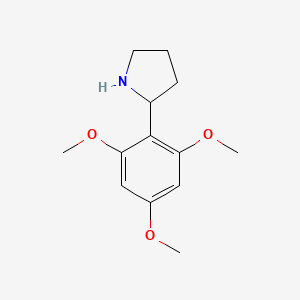
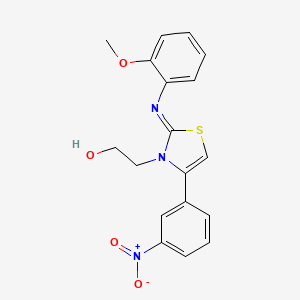
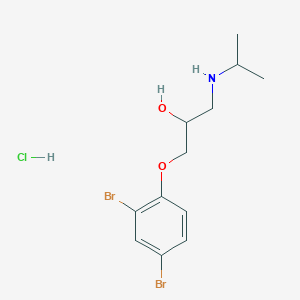
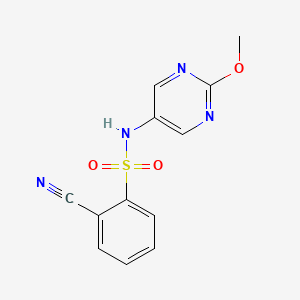
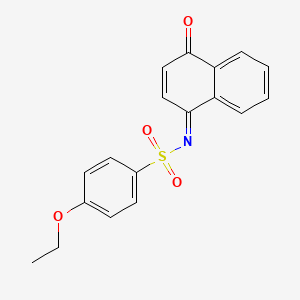
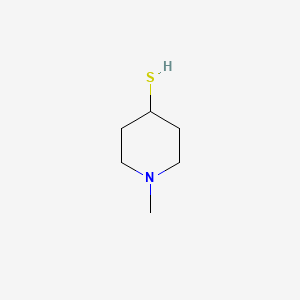
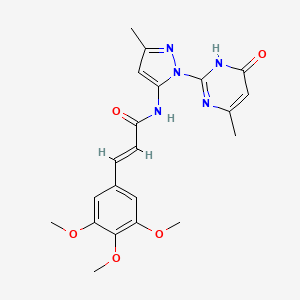
![3-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)
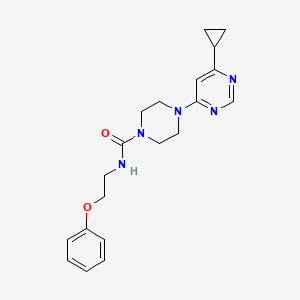
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)
![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)
